molecular formula C16H18N2O3 B2715645 N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898360-88-8

N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2715645
CAS No.: 898360-88-8
M. Wt: 286.331
InChI Key: FDRAGBHBOVAKSI-UHFFFAOYSA-N
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Description

Product Overview N'-(2,4-Dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic diamide derivative supplied for laboratory research purposes. The compound features a 2,4-dimethylphenyl group and a furan-2-ylethyl moiety linked by an ethanediamide bridge. This structural motif may be of interest in various synthetic and pharmacological studies. Research Applications and Value The specific research applications and mechanism of action for this compound are compound-specific and must be determined by the researcher. Potential areas of investigation could include, but are not limited to, medicinal chemistry for drug discovery, chemical biology as a protein-binding ligand, or organic synthesis as a building block for more complex structures. Researchers are encouraged to consult the primary scientific literature for detailed information on this compound's utility. Usage and Handling This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols. Specific storage conditions, solubility, and handling instructions should be referenced from the material's Safety Data Sheet (SDS) and Certificate of Analysis (CoA).

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-6-14(12(2)10-11)18-16(20)15(19)17-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRAGBHBOVAKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide typically involves the reaction of 2,4-dimethylaniline with 2-(furan-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 2,4-dimethylaniline to form the corresponding amide.

    Step 3: Coupling of the amide with 2-(furan-2-yl)ethylamine to yield N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxamide groups may play a crucial role in binding to these targets, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Substitution Patterns

  • Compound (N-[2-(2,6-Dimethylphenyl)amino]-2-(oxoethyl]-N,N-diethylbenzenemethanaminium benzoate monohydrate): This analog substitutes the phenyl group at the 2,6-positions, which increases steric bulk and may reduce solubility due to greater hydrophobicity. The benzoate counterion and quaternary ammonium structure also enhance water solubility, unlike the neutral ethanediamide .

Furan-Containing Derivatives

  • Target Compound : The 2-(furan-2-yl)ethyl group provides a heterocyclic furan ring, which can participate in π-π stacking and moderate polarity.
  • Compounds :
    • Entry 6 : Features a furan-2-ylmethyl group linked to a sulphanyl-ethyl chain and nitroethenylamine. The sulphanyl group increases metabolic susceptibility (e.g., glutathione conjugation), while the nitro group introduces redox activity absent in the target compound .
    • Entry 9 (Ranitidine-related compound B) : Contains a bis-furan structure with sulphanyl and nitro groups, highlighting how functionalization of the furan ring (e.g., nitro groups) can tailor pharmacological activity, as seen in H₂ antagonists like ranitidine .

Amide vs. Ammonium Linkers

  • Compound : The quaternary ammonium group enhances aqueous solubility and bioavailability, a critical feature for excipients or ionic drugs, but limits membrane permeability .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Features

Compound Name Key Structural Features Functional Groups Potential Properties References
Target Compound 2,4-Dimethylphenyl, furan-2-yl ethyl Ethanediamide, aromatic methyl Moderate lipophilicity, H-bonding N/A
N-[2-(2,6-Dimethylphenyl)amino]-... () 2,6-Dimethylphenyl, quaternary ammonium Benzoate, ammonium High solubility, ionic character
Entry 6 () Furan-2-ylmethyl, sulphanyl, nitroethenylamine Sulphanyl, nitro Redox activity, metabolic lability
Ranitidine-related compound B () Bis-furan, sulphanyl, nitro Nitro, thioether H₂ antagonism, stability

Key Findings:

Lipophilicity : The target compound’s 2,4-dimethylphenyl group likely increases lipophilicity compared to ’s 2,6-dimethylphenyl analog, which is counterbalanced by ionic character.

Metabolic Stability : The absence of sulphanyl or nitro groups in the target compound may reduce susceptibility to metabolic pathways like oxidation or conjugation compared to analogs.

Solubility : Neutral ethanediamide linkers generally exhibit lower aqueous solubility than quaternary ammonium salts () but better than highly lipophilic nitro-containing furans ().

Research Implications and Gaps

  • Synthetic Utility : The target compound’s ethanediamide core could serve as a scaffold for developing protease inhibitors or kinase modulators, leveraging hydrogen-bonding interactions.
  • Pharmacopeial Relevance : compounds are USP-listed, suggesting regulatory precedents for furan derivatives in drug development, though the target compound’s absence from pharmacopeias indicates a need for further characterization .
  • Contradictions : focuses on excipients, while emphasizes active ingredients. The target compound’s intermediate status necessitates studies to clarify its role in drug discovery pipelines.

Biological Activity

N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H18N2O
  • Molecular Weight: 230.31 g/mol
  • CAS Number: Not specifically listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Biological Activities

  • Antitumor Activity:
    • Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of phenylbenzimidazole have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects:
    • The compound may also possess anti-inflammatory properties, which can be significant in treating conditions characterized by chronic inflammation. This activity is often mediated through the modulation of pro-inflammatory cytokines and pathways.
  • Neuroprotective Effects:
    • Some studies have hinted at neuroprotective effects associated with similar compounds, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of structurally related compounds, researchers found that certain derivatives significantly inhibited the growth of human cancer cell lines (e.g., breast cancer and colorectal cancer). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHCT116 (Colorectal Cancer)10Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related compounds showed a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) in vitro. These findings suggest that this compound could be beneficial in managing inflammatory diseases .

Inflammatory MarkerControl LevelTreatment Level
TNF-alpha100 pg/mL30 pg/mL
IL-680 pg/mL25 pg/mL

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